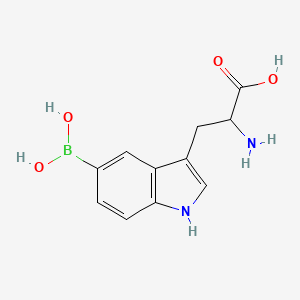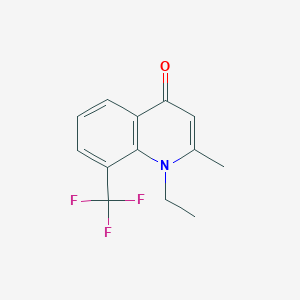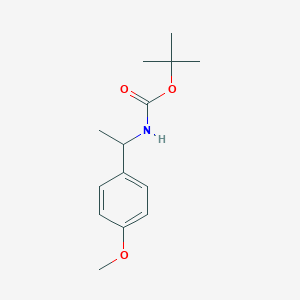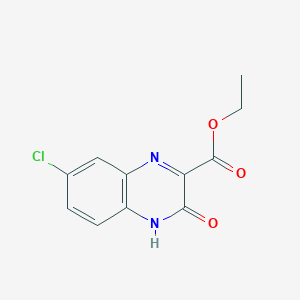
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is an organic compound that features a morpholine ring attached to a propyl chain, which is further linked to a dioxaborolane group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Verwendung einer palladiumkatalysierten Kreuzkupplung, wie z. B. der Suzuki-Miyaura-Kupplung, um die Dioxaborolan-Gruppe an die Propyl-Kette zu koppeln .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann groß angelegte Suzuki-Miyaura-Kupplungsreaktionen umfassen, wobei automatisierte Reaktoren und optimierte Bedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Dioxaborolan-Gruppe oder andere funktionelle Gruppen im Molekül zu modifizieren.
Substitution: Der Morpholinring und die Propyl-Kette können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Sulfonate können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Alkohole oder Ketone ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung kann bei der Entwicklung bioaktiver Moleküle und Sonden für biologische Studien verwendet werden.
Industrie: Die Verbindung wird bei der Produktion von fortschrittlichen Materialien und Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholin beinhaltet seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, wie z. B. Kreuzkupplung und Substitution. Die Dioxaborolan-Gruppe fungiert als vielseitige funktionelle Gruppe, die in andere funktionelle Gruppen umgewandelt werden kann und so die Synthese verschiedener Moleküle ermöglicht. Der Morpholinring kann mit biologischen Zielstrukturen interagieren und deren Aktivität möglicherweise modulieren.
Wirkmechanismus
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine involves its ability to participate in various chemical reactions, such as cross-coupling and substitution. The dioxaborolane group acts as a versatile functional group that can be transformed into other functional groups, enabling the synthesis of diverse molecules. The morpholine ring can interact with biological targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin
- Phenylboronsäure-Pinacolester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Einzigartigkeit
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholin ist einzigartig durch das Vorhandensein sowohl eines Morpholinrings als auch einer Dioxaborolan-Gruppe.
Eigenschaften
Molekularformel |
C13H26BNO3 |
|---|---|
Molekulargewicht |
255.16 g/mol |
IUPAC-Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]morpholine |
InChI |
InChI=1S/C13H26BNO3/c1-12(2)13(3,4)18-14(17-12)6-5-7-15-8-10-16-11-9-15/h5-11H2,1-4H3 |
InChI-Schlüssel |
CBGALTGWZUGSAO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)



